Methyl 2,4-dimethylbenzoylformate
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Overview
Description
Methyl 2,4-dimethylbenzoylformate is an organic compound with the molecular formula C₁₁H₁₂O₃. It is a derivative of benzoylformic acid where two methyl groups are attached to the benzene ring at positions 2 and 4. This compound is primarily used in scientific research and various industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 2,4-dimethylbenzoylformate can be synthesized through several methods, including the esterification of 2,4-dimethylbenzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically requires heating under reflux to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the compound is produced on a larger scale using similar esterification processes but with optimized reaction conditions to increase yield and purity. Continuous flow reactors and advanced purification techniques are employed to achieve industrial-scale production.
Chemical Reactions Analysis
Types of Reactions: Methyl 2,4-dimethylbenzoylformate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or their derivatives.
Reduction: Reduction reactions can lead to the formation of alcohols or other reduced forms.
Substitution: It can participate in nucleophilic substitution reactions, where the ester group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) and aprotic solvents are typically employed.
Major Products Formed:
Oxidation: 2,4-Dimethylbenzoic acid or its derivatives.
Reduction: Corresponding alcohols or other reduced forms.
Substitution: Various substituted esters or amides.
Scientific Research Applications
Methyl 2,4-dimethylbenzoylformate is widely used in scientific research due to its versatility. It serves as a building block in organic synthesis, a reagent in chemical reactions, and a precursor for various pharmaceuticals and fine chemicals. Its applications extend to:
Chemistry: Used in the synthesis of complex organic molecules.
Biology: Employed in biochemical assays and studies involving enzyme inhibition.
Medicine: Acts as a precursor for the development of new drugs and therapeutic agents.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism by which Methyl 2,4-dimethylbenzoylformate exerts its effects depends on the specific application. In biochemical assays, it may inhibit enzymes by binding to their active sites, thereby modulating their activity. The molecular targets and pathways involved vary based on the context of its use, but it generally interacts with biological macromolecules to elicit a response.
Comparison with Similar Compounds
Methyl 2,4-dimethylbenzoylformate is similar to other esters and benzoyl derivatives, such as Methyl benzoate and Methyl 3,4-dimethylbenzoate. its unique substitution pattern at positions 2 and 4 on the benzene ring distinguishes it from these compounds. This structural difference can lead to variations in reactivity and biological activity, making it a valuable compound in specific applications.
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Properties
IUPAC Name |
methyl 2-(2,4-dimethylphenyl)-2-oxoacetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O3/c1-7-4-5-9(8(2)6-7)10(12)11(13)14-3/h4-6H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NEPRNQBRUCNGFB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)C(=O)OC)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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